2-Phenylethyl methacrylate chemical properties and structure
2-Phenylethyl methacrylate chemical properties and structure
An In-depth Technical Guide to 2-Phenylethyl Methacrylate: Properties, Structure, and Applications for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Phenylethyl methacrylate (PEMA), a methacrylate ester characterized by the presence of a phenylethyl group, is a versatile monomer with significant applications in polymer science.[1] Its unique combination of a reactive methacrylate functionality and a bulky aromatic side chain imparts desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific optical characteristics.[2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and polymerization of PEMA, with a particular focus on its relevance and potential applications in the fields of scientific research and drug development.
Chemical Structure and Identification
The molecular structure of 2-Phenylethyl methacrylate consists of a methacrylate group esterified with 2-phenylethanol. This structure provides a combination of a polymerizable vinyl group and an aromatic ring, which dictates its physical and chemical properties.
-
IUPAC Name: 2-phenylethyl 2-methylprop-2-enoate[3]
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CAS Number: 3683-12-3[3]
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Molecular Formula: C₁₂H₁₄O₂[3]
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Canonical SMILES: CC(=C)C(=O)OCCC1=CC=CC=C1[3]
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InChI: InChI=1S/C12H14O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3[3]
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InChIKey: ILZXXGLGJZQLTR-UHFFFAOYSA-N[3]
Below is a diagram illustrating the logical relationship of its structural components.
Caption: Structural components of 2-Phenylethyl Methacrylate.
Physicochemical Properties
The physical and chemical properties of 2-Phenylethyl methacrylate are summarized in the table below. These properties are crucial for its handling, storage, and application in various polymerization processes.
| Property | Value | Reference |
| Molecular Weight | 190.24 g/mol | [3][4] |
| Appearance | Colorless to light yellow clear liquid | [4][5] |
| Boiling Point | 107 °C at 2 mmHg | [4] |
| Flash Point | 158 °C | [4] |
| Density (Specific Gravity) | 1.02 g/cm³ (at 20/20 °C) | [4] |
| Refractive Index | 1.508 - 1.51 | [2][4] |
| Glass Transition Temperature (Tg) of Polymer | 26 °C | [2][6] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
| Stability | Light and heat sensitive.[4] Typically stabilized with hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ). | [2][4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 2-Phenylethyl methacrylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the raw spectra are not provided, the structural information can be used to predict the expected signals in ¹H and ¹³C NMR spectra. The analysis of these spectra is crucial for confirming the purity of the monomer and for studying the microstructure of its polymers.[7][8] For instance, in ¹H NMR, characteristic peaks for the vinyl protons, the methyl protons of the methacrylate group, the methylene protons of the ethyl group, and the aromatic protons of the phenyl group would be expected.[9]
Infrared (IR) Spectroscopy
The IR spectrum of PEMA would exhibit characteristic absorption bands corresponding to its functional groups.[10][11] Key expected peaks include:
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C=O stretch (ester): around 1728 cm⁻¹[12]
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C=C stretch (vinyl): around 1635 cm⁻¹
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C-O stretch (ester): in the range of 1147-1295 cm⁻¹[12]
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Aromatic C-H stretch: above 3000 cm⁻¹
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Aliphatic C-H stretch: below 3000 cm⁻¹[12]
Synthesis and Polymerization
Synthesis of 2-Phenylethyl Methacrylate
A common method for the synthesis of 2-Phenylethyl methacrylate is the esterification of 2-phenylethanol with methacryloyl chloride or methacrylic acid.[9][13]
Reaction Scheme:
C₆H₅CH₂CH₂OH + CH₂=C(CH₃)COCl → C₆H₅CH₂CH₂OCOC(CH₃)=CH₂ + HCl
Experimental Protocol: Synthesis via Esterification
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Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2-phenylethanol and a suitable solvent (e.g., dichloromethane).[14]
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Addition of Reagents: Methacryloyl chloride is added dropwise to the stirred solution at a controlled temperature (typically low temperatures to manage the exothermic reaction).[14] A base, such as triethylamine, is often added to neutralize the HCl byproduct.[14]
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Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up and Purification: Upon completion, the reaction mixture is washed with water and an alkaline solution to remove unreacted acid and salts.[14] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.[14] The crude product is purified by vacuum distillation.[15]
The following diagram illustrates the general workflow for the synthesis of PEMA.
Caption: General workflow for the synthesis of 2-Phenylethyl Methacrylate.
Polymerization of 2-Phenylethyl Methacrylate
PEMA can be polymerized through various mechanisms, with free radical polymerization being a common method.[9] It can be homopolymerized or copolymerized with other monomers to tailor the properties of the resulting polymer.[9]
Experimental Protocol: Free Radical Polymerization
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Preparation: The PEMA monomer is purified to remove inhibitors. A reaction vessel is charged with the monomer, a suitable solvent (if solution polymerization is desired), and a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[9]
-
Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization. The vessel is then heated to a specific temperature to initiate the decomposition of the initiator and start the polymerization process.[16]
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Termination and Isolation: The polymerization is allowed to proceed for a predetermined time or until a desired conversion is reached. The reaction is then terminated, often by cooling and exposing the mixture to air. The polymer is typically isolated by precipitation in a non-solvent, followed by filtration and drying.
Applications in Research and Drug Development
The unique properties of PEMA and its corresponding polymer, poly(2-phenylethyl methacrylate) (PPEMA), make them attractive for various high-performance applications.[2]
High-Performance Coatings and Adhesives
The phenylethyl group in PEMA enhances the thermal stability, chemical resistance, and optical clarity of the resulting polymers.[2] This makes it a valuable monomer in the formulation of high-performance coatings, adhesives, and specialty resins where durability and clarity are paramount.[1][2]
Ophthalmic Applications
PEMA is noted for its use in ophthalmic applications due to its moderate UV absorbing properties and the refractive index of its polymer (n ≈ 1.55).[2] These characteristics are beneficial for the manufacturing of intraocular lenses (IOLs) and other optical components.
Potential in Drug Delivery
While direct applications of PEMA in drug delivery are less documented than for other methacrylates like poly(2-hydroxyethyl methacrylate) (PHEMA), its properties suggest potential in this area.[17][18][19][20] The hydrophobicity imparted by the phenylethyl group can be utilized to encapsulate and control the release of hydrophobic drugs.[21] Copolymers of PEMA with more hydrophilic monomers could be synthesized to create amphiphilic materials for the formation of micelles or nanoparticles for drug delivery.[19] The biocompatibility of methacrylate-based polymers is generally good, making them suitable candidates for biomedical applications.[19] Further research into the formulation of PEMA-based micro- or nanoparticles could open new avenues for controlled drug release systems.[21]
Safety and Handling
2-Phenylethyl methacrylate is classified as an irritant.[3][22] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3][22]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area.[22] Wear suitable protective clothing, including gloves and eye/face protection.[22][23]
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Storage: Store in a cool, refrigerated place away from light and heat.[4][24]
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Spills: In case of a spill, evacuate the area and use appropriate personal protective equipment. Remove all sources of ignition.[22]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[22] If inhaled, move the person to fresh air.[23] Seek medical attention if irritation persists.[22][23]
Conclusion
2-Phenylethyl methacrylate is a specialty monomer with a unique combination of properties derived from its methacrylate and phenylethyl functionalities. Its use in high-performance materials is well-established, and its potential in more specialized fields such as ophthalmic devices and drug delivery systems continues to be an area of interest for researchers. A thorough understanding of its chemical properties, synthesis, and polymerization is crucial for harnessing its full potential in developing advanced materials for scientific and biomedical applications.
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